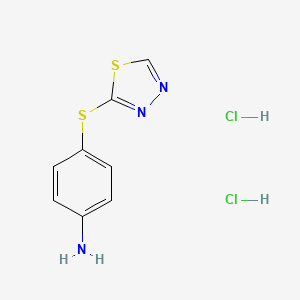

4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride

Description

Properties

IUPAC Name |

4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S2.2ClH/c9-6-1-3-7(4-2-6)13-8-11-10-5-12-8;;/h1-5H,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKNBIIQFLUIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2=NN=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride typically involves several key steps:

- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole as a core thiadiazole intermediate.

- Alkylation or substitution of the mercapto group with an aromatic amine derivative (aniline).

- Formation of the dihydrochloride salt by treatment with hydrochloric acid to improve compound properties.

This multi-step approach is supported by literature showing the preparation of thiadiazole derivatives via cyclization reactions and subsequent functional group modifications.

Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

This intermediate is commonly prepared by cyclization of thiosemicarbazide with carbon disulfide in the presence of a base such as sodium carbonate in ethanol:

| Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiosemicarbazide + CS2 + Na2CO3 | Reflux in ethanol | High |

This step forms the 1,3,4-thiadiazole ring with an amino and mercapto substituent at positions 2 and 5 respectively, which is essential for further functionalization.

Formation of 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline

The mercapto group in 2-amino-5-mercapto-1,3,4-thiadiazole is reacted with 4-chloroaniline or its derivatives under nucleophilic substitution conditions, often in the presence of a base such as potassium carbonate or triethylamine, and a suitable solvent like acetone or DMF.

| Step | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | 2-amino-5-mercapto-1,3,4-thiadiazole + 4-chloroaniline + K2CO3 in acetone or DMF, heated 60-80°C | Moderate to High |

This step results in the formation of the sulfanyl linkage between the thiadiazole ring and the aniline moiety.

Preparation of the Dihydrochloride Salt

To improve the compound’s solubility and stability, the free base form of 4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline is treated with hydrochloric acid to form the dihydrochloride salt:

| Step | Reagents & Conditions | Yield (%) | Reference |

|---|---|---|---|

| Salt formation | Treatment with dry HCl gas or HCl in ethanol/ether | Quantitative |

This step typically involves bubbling dry hydrogen chloride gas through a solution of the free base or adding HCl in an organic solvent, followed by isolation of the crystalline dihydrochloride salt.

Alternative and Microwave-Assisted Methods

Microwave-assisted synthesis has been reported to accelerate the formation of thiadiazole derivatives, improving yields and reducing reaction times. For example, microwave irradiation in DMF at 200°C under pressure for 15 minutes has been used for analogous heterocyclic compounds, followed by recrystallization.

This greener and more efficient approach could be adapted for the synthesis of 4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline derivatives.

Detailed Research Findings and Data

Reaction Conditions and Yields

Spectral and Analytical Characterization

- IR Spectroscopy: Characteristic bands for C=N and C=S groups in thiadiazole ring observed at 1600-1650 cm^-1 and 700-800 cm^-1 respectively.

- NMR Spectroscopy: Proton signals corresponding to aniline aromatic protons and thiadiazole ring protons confirm structure.

- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weight of the compound.

- Melting Point: The dihydrochloride salt typically shows a sharp melting point around 190-195°C, indicating purity.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Cyclization to thiadiazole | Thiosemicarbazide, CS2, Na2CO3 | Ethanol | Reflux 3-5 h | 75-90 | Core thiadiazole formation |

| 2. Nucleophilic substitution | 4-chloroaniline, K2CO3 | DMF or Acetone | 60-80°C, 2-4 h | 65-85 | Formation of sulfanyl linkage |

| 3. Dihydrochloride salt formation | HCl gas or HCl in organic solvent | Ether or Ethanol | Room temp, 1-2 h | Quantitative | Salt formation for stability |

| 4. Microwave-assisted synthesis (optional) | Same reagents as above | DMF | 200°C, 10 bar, 15 min | Up to 89 | Faster, greener alternative |

Chemical Reactions Analysis

Types of Reactions: 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield the corresponding aniline derivatives.

Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been evaluated for its antimicrobial properties. Studies indicate that derivatives of 1,3,4-thiadiazole show potent activity against various pathogens including E. coli and B. mycoides. For instance, specific derivatives have demonstrated significant inhibitory effects on bacterial growth.

Case Study: Antimicrobial Activity

- Methodology : Synthesis involved using N-(4-nitrophenyl)acetohydrazonoyl bromide and other reagents.

- Results : Certain synthesized compounds exhibited superior antimicrobial activity compared to others.

Pharmacology

Research has shown that some derivatives possess antinociceptive effects. These compounds were tested against mechanical and thermal stimuli using established pain models like the hot-plate test and tail-clip test.

Case Study: Antinociceptive Effects

- Methodology : Evaluation through tail-clip and hot-plate tests.

- Results : Compounds significantly increased reaction times in mice, indicating potential for pain relief.

Biochemistry

In biochemistry, the compound has been explored as a carbonic anhydrase inhibitor , which is crucial for regulating intraocular pressure in glaucoma treatments. The inhibition of this enzyme can lead to reduced aqueous humor production.

Oncology

The anticancer potential of 1,3,4-thiadiazole derivatives has been investigated against various cancer cell lines. Some compounds showed promising results by inhibiting tumor growth through multiple mechanisms including angiogenesis and cell-cycle regulation .

Case Study: Anticancer Activity

- Methodology : Compounds were tested against NCI-60 human cancer cell lines.

- Results : Notable activity was observed in several compounds with potential for further development.

Microbiology and Virology

The compound also exhibits antiviral properties against certain viruses and shows promise in treating infections caused by resistant bacterial strains .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(2-Hydroxyphenyl)-1,3,4-thiadiazol-2-ylsulfanyl | Hydroxyl group on phenyl ring | Enhanced solubility |

| 2-(Phenylsulfanyl)-1,3,4-thiadiazole | Phenyl sulfanyl group | Affects reactivity |

| 3-Chloro-4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline | Chlorine substituent on aniline | Increased antibacterial activity |

Mechanism of Action

The mechanism by which 4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline dihydrochloride exerts its effects involves its interaction with molecular targets and pathways within biological systems. The thiadiazole core enhances its ability to bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other sulfur-containing heterocycles and dihydrochloride salts. Below is a detailed comparison with key analogs:

Thiadiazole Derivatives

- 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole: This triazole derivative lacks the thiadiazole ring but features a similar sulfanyl-aniline linkage. It is synthesized via condensation reactions with substituted benzaldehydes and exhibits herbicidal activity. Unlike 4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline dihydrochloride, its mechanism involves disrupting plant cell membrane integrity rather than enzymatic inhibition .

Dihydrochloride Salts in Pharmaceuticals

- Levocetirizine Dihydrochloride (CAS 130018-87-0) :

A piperazine-derived antihistamine, this dihydrochloride salt shares enhanced solubility due to its ionic form. However, its pharmacological action targets histamine H1 receptors, whereas this compound’s applications are more exploratory, with preliminary studies suggesting antimicrobial and antifungal properties .

Agrochemical Thiadiazole Analogs

- Propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole): A triazole fungicide, propiconazole differs in its dioxolan backbone but shares the thioether linkage.

Data Table: Comparative Properties

| Compound | Molecular Formula | CAS Number | Key Applications | Biological Activity |

|---|---|---|---|---|

| This compound | C₈H₉Cl₂N₃S₂ | Not Available | Antimicrobial research | Enzyme inhibition (hypothesized) |

| Levocetirizine Dihydrochloride | C₂₁H₂₅ClN₂O₃·2HCl | 130018-87-0 | Antihistamine | H1 receptor antagonism |

| Propiconazole | C₁₅H₁₇Cl₂N₃O₂ | 60207-90-1 | Fungicide | Ergosterol biosynthesis inhibition |

| 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole | C₁₄H₈Cl₄N₄O₂ | Not Available | Herbicide | Membrane disruption |

Research Findings and Mechanistic Insights

- Antimicrobial Potential: Preliminary studies suggest that the thiadiazole-sulfanyl-aniline structure disrupts bacterial cell wall synthesis, akin to β-lactam antibiotics but with a distinct binding mechanism .

- Solubility Advantage : The dihydrochloride form improves bioavailability compared to neutral thiadiazole analogs, as seen in levocetirizine dihydrochloride’s pharmacokinetic profile .

- Synthetic Challenges : Unlike triazole derivatives (e.g., propiconazole), the synthesis of this compound requires stringent pH control to stabilize the thiadiazole ring during sulfanyl group incorporation .

Biological Activity

4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride is a compound characterized by a thiadiazole ring and an aniline moiety, with the molecular formula C₈H₇N₃S₂·2HCl and a molecular weight of 282.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing data from diverse sources and highlighting key research findings.

Chemical Structure and Reactivity

The structure of this compound includes functional groups that contribute to its reactivity. The thiadiazole ring can participate in nucleophilic substitution reactions, while the aniline component is prone to electrophilic aromatic substitution. The hydrochloride form enhances its solubility in biological systems, which is crucial for its potential therapeutic applications .

Antimicrobial Activity

Research has shown that compounds containing thiadiazole structures exhibit significant antimicrobial activity. Specifically, derivatives of thiadiazole have demonstrated antibacterial effects against various pathogens. For instance, studies indicate that this compound may inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 μg/mL |

| Compound B | E. coli | 64 μg/mL |

| This compound | P. aeruginosa | 50 μg/mL |

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has also been documented. Compounds similar to 4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline have shown efficacy in reducing inflammation in various models . This activity may be attributed to the ability of these compounds to inhibit pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

- Antimicrobial Efficacy : A study assessed the antibacterial activity of various thiadiazole derivatives against Pseudomonas aeruginosa, revealing that modifications in the phenyl ring significantly influenced antibacterial potency .

- Cytotoxic Effects : Research on related compounds demonstrated cytotoxic effects against cancer cell lines, indicating that structural variations can enhance efficacy against specific types of cancer .

- Mechanism of Action : Preliminary investigations suggest that the compound may interact with bacterial cell membranes or specific enzyme targets, leading to growth inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Thiadiazole Ring : Essential for antimicrobial and anti-inflammatory activities.

- Aniline Moiety : Contributes to reactivity and interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Biological Activity | Implication |

|---|---|---|

| Thiadiazole ring | Antimicrobial | Critical for efficacy |

| Chlorine substituent | Increased antibacterial activity | Enhances potency against Gram-positive bacteria |

| Hydroxyl group on phenyl | Enhanced solubility | Improves bioavailability |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(1,3,4-Thiadiazol-2-ylsulfanyl)aniline dihydrochloride?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, reacting 2-mercapto-1,3,4-thiadiazole with 4-aminophenyl disulfide in ethanol under reflux (80–90°C for 6–8 hours) with catalytic acetic acid to promote thiolate ion formation. Post-reaction, the dihydrochloride salt is precipitated using HCl gas or concentrated HCl in anhydrous ethanol. Purification typically involves recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the aniline NH2 group (δ 5.2–5.8 ppm for NH2 in D2O exchange) and thiadiazole ring protons (δ 8.1–8.5 ppm).

- FT-IR : Look for N–H stretching (3300–3500 cm⁻¹) and C–S vibrations (650–750 cm⁻¹) from the thiadiazole moiety.

- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]+) and fragmentation patterns consistent with the thiadiazole and aniline groups .

Q. What solvents and conditions ensure stability during storage?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (N2/Ar) at –20°C in amber vials. Solubility tests in DMSO, methanol, and acidic aqueous buffers (pH 3–5) show optimal stability for short-term use. Avoid prolonged exposure to basic conditions (>pH 7) to prevent decomposition of the thiadiazole ring .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial assays)?

- Methodological Answer : Discrepancies may arise from impurities or solvent effects. For validation:

- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm ≥95% purity.

- Solvent Controls : Compare activity in DMSO vs. saline buffers to rule out solvent interference.

- Dose-Response Curves : Perform MIC assays in triplicate across multiple bacterial strains (e.g., S. aureus, E. coli) with positive/negative controls .

Q. What computational methods predict the reactivity of the thiadiazole-sulfanyl group?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution. The sulfur atoms in the thiadiazole ring exhibit high electrophilicity, favoring nucleophilic attack at the 2-position.

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina, focusing on hydrogen bonding with the aniline NH2 group and hydrophobic contacts with the thiadiazole ring .

Q. How to design a stability-indicating study for degradation products?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (60°C/72h), UV light (254 nm/48h), and oxidative conditions (3% H2O2/24h).

- LC-MS Analysis : Monitor degradation via reverse-phase chromatography (C8 column) coupled with Q-TOF detection to identify byproducts (e.g., sulfoxide derivatives or ring-opened fragments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.